molecular formula C6H7NO4 B6234201 5-methoxy-2-methyl-1,3-oxazole-4-carboxylic acid CAS No. 1519974-94-7

5-methoxy-2-methyl-1,3-oxazole-4-carboxylic acid

Cat. No.: B6234201
CAS No.: 1519974-94-7
M. Wt: 157.1
InChI Key:
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Description

5-Methoxy-2-methyl-1,3-oxazole-4-carboxylic acid is a heterocyclic organic compound featuring an oxazole ring substituted with methoxy, methyl, and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-2-methyl-1,3-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine, followed by cyclization to form the oxazole ring . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize efficiency and yield. The use of automated systems and advanced analytical techniques ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-2-methyl-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products Formed: The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of 5-methoxy-2-methyl-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and derivative being studied .

Comparison with Similar Compounds

  • 5-Methylisoxazole-3-carboxylic acid
  • 4-Methyl-1,3-oxazole-5-carboxylic acid
  • 2-Methyl-5-nitro-1,3-oxazole-4-carboxylic acid

Comparison: Compared to these similar compounds, 5-methoxy-2-methyl-1,3-oxazole-4-carboxylic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural difference can lead to distinct properties and applications, making it a valuable compound for various research and industrial purposes .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-methoxy-2-methyl-1,3-oxazole-4-carboxylic acid involves the synthesis of 5-methoxy-2-methyl-1,3-oxazole followed by carboxylation of the oxazole ring.", "Starting Materials": [ "2-methyl-2-nitropropane", "methanol", "sodium methoxide", "ethyl chloroformate", "sodium hydride", "carbon dioxide", "tetrahydrofuran", "water", "hydrochloric acid", "sodium hydroxide" ], "Reaction": [ "Reduction of 2-methyl-2-nitropropane with sodium methoxide in methanol to form 2-methylpropanal", "Cyclization of 2-methylpropanal with ethyl chloroformate in the presence of sodium hydride to form 5-methoxy-2-methyl-1,3-oxazole", "Carboxylation of 5-methoxy-2-methyl-1,3-oxazole with carbon dioxide in the presence of tetrahydrofuran and water to form 5-methoxy-2-methyl-1,3-oxazole-4-carboxylic acid", "Purification of the product by recrystallization from a suitable solvent", "Adjustment of the pH of the solution using hydrochloric acid or sodium hydroxide" ] }

CAS No.

1519974-94-7

Molecular Formula

C6H7NO4

Molecular Weight

157.1

Purity

95

Origin of Product

United States

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